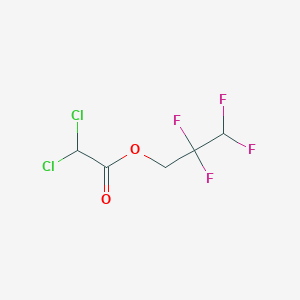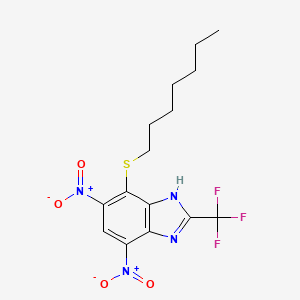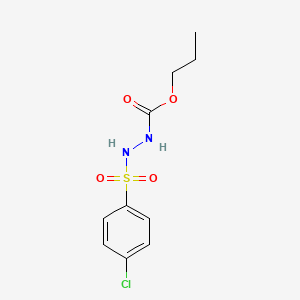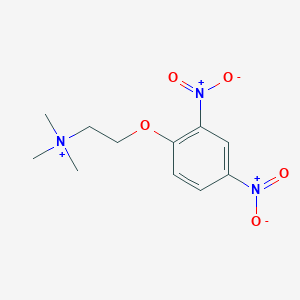![molecular formula C9H15ClO2 B14604365 1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- CAS No. 61170-80-7](/img/structure/B14604365.png)
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- is an organic compound with a complex structure It is a derivative of pentanone, featuring a chloromethyl group and a methyloxiranyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- typically involves multiple steps. One common method includes the reaction of 1-pentanone with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from by-products and impurities.
化学反応の分析
Types of Reactions
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- exerts its effects involves interactions with various molecular targets. The oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. Additionally, the chloromethyl group can participate in substitution reactions, leading to the formation of new chemical entities that may have biological activity.
類似化合物との比較
Similar Compounds
- 1-Pentanone, 1-[3-(bromomethyl)-3-methyloxiranyl]-
- 1-Pentanone, 1-[3-(hydroxymethyl)-3-methyloxiranyl]-
- 1-Pentanone, 1-[3-(methoxymethyl)-3-methyloxiranyl]-
Uniqueness
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
特性
CAS番号 |
61170-80-7 |
|---|---|
分子式 |
C9H15ClO2 |
分子量 |
190.67 g/mol |
IUPAC名 |
1-[3-(chloromethyl)-3-methyloxiran-2-yl]pentan-1-one |
InChI |
InChI=1S/C9H15ClO2/c1-3-4-5-7(11)8-9(2,6-10)12-8/h8H,3-6H2,1-2H3 |
InChIキー |
QGOFMCCOKHWHLV-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C1C(O1)(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


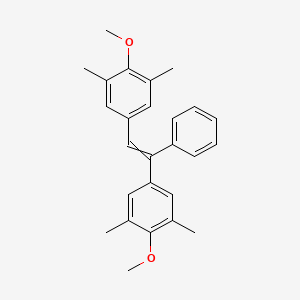
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)
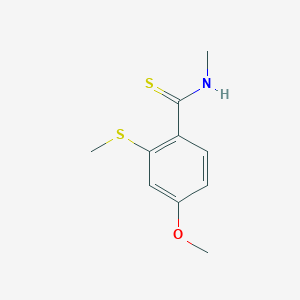

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
